ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of benzoisothiazole derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a benzoisothiazole core and ester functionalities. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoisothiazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate carbonyl compound under acidic or basic conditions to form the benzoisothiazole ring.
Introduction of the Acetamido Group: The benzoisothiazole intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamido group.
Esterification: Finally, the esterification of the resulting compound with ethanol in the presence of a catalyst, such as sulfuric acid, yields the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzoisothiazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes, leading to its biological effects.
Comparison with Similar Compounds
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate: Unique due to its specific ester and acetamido functionalities.
Benzoisothiazole Derivatives: Compounds like 2-aminobenzenesulfonamide and its derivatives share the benzoisothiazole core but differ in their substituents and functional groups.
Sulfonamide-Based Compounds: These compounds, such as sulfanilamide, have similar sulfonamide groups but lack the benzoisothiazole ring.
Uniqueness: this compound is unique due to its combination of ester, acetamido, and benzoisothiazole functionalities, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-2-26-18(23)12-7-9-13(10-8-12)19-16(21)11-20-17(22)14-5-3-4-6-15(14)27(20,24)25/h3-10H,2,11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPWDKSQAXZILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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